CCT036477, chemically known as N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine, is a small molecule that acts as a potent and selective inhibitor of the Wnt signaling pathway. [, ] It functions by specifically targeting the interaction between β-catenin and TCF4, key components of the Wnt pathway. [] This pathway plays a crucial role in cellular processes like growth, differentiation, and development and is often found dysregulated in various cancers. Therefore, CCT036477 is primarily employed as a research tool to investigate the role of the Wnt pathway in both normal physiological processes and disease states like cancer. [, ]
CCT036477 was developed as part of a series of compounds aimed at inhibiting the Wnt signaling pathway, which is often dysregulated in cancers such as colorectal cancer. The compound was identified through screening efforts at the Cancer Research UK Centre for Cancer Therapeutics and has shown promise in preclinical studies for its potential therapeutic applications against tumors characterized by aberrant Wnt signaling .
The synthesis of CCT036477 involves several key steps, primarily focusing on constructing its indole core structure. One notable method includes a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole derivative.
The exact synthetic route may vary slightly based on specific modifications or substitutions made during the synthesis process.
CCT036477 features a complex molecular structure characterized by an indole core, which is essential for its biological activity as a Wnt pathway inhibitor.
Molecular modeling studies suggest that CCT036477 binds to specific sites on β-catenin, inhibiting its transcriptional activity. This binding affinity is critical for its function as an inhibitor in Wnt signaling pathways.
CCT036477 primarily functions through its interaction with β-catenin in the Wnt signaling cascade.
The mechanism of action of CCT036477 revolves around its ability to inhibit β-catenin-mediated transcriptional activity.
CCT036477 exhibits several notable physical and chemical properties relevant for its application in research:
CCT036477 has significant implications in scientific research, particularly in oncology:
The Wnt/β-catenin pathway, a highly conserved signaling cascade, governs critical physiological processes including embryonic development, tissue homeostasis, and stem cell maintenance. In the absence of Wnt ligands, cytoplasmic β-catenin is constitutively degraded by a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β). This complex phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation [1] [2]. Upon Wnt ligand binding to Frizzled (FZD) receptors and LRP5/6 co-receptors, the destruction complex is disrupted, enabling β-catenin accumulation and nuclear translocation. Nuclear β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target genes (e.g., c-Myc, cyclin D1, Axin2) that drive cell proliferation, differentiation, and survival [1] [8].
Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer (CRC). Genetic alterations in key components—such as APC truncations (≈80% of CRC), CTNNB1 (β-catenin) stabilizing mutations, RNF43 loss-of-function mutations, and RSPO2/3 gene fusions—lead to constitutive β-catenin activation independent of upstream signals [1] [8]. This aberrant signaling promotes oncogenesis by:
Table 1: Genetic Alterations in Wnt/β-Catenin Pathway Components in Cancer
Genetic Alteration | Frequency in CRC | Functional Consequence | Associated Cancer Types |
---|---|---|---|
APC truncations | ~80% | Disrupted destruction complex | Colorectal, gastric |
CTNNB1 mutations | 5–10% | β-catenin stabilization | Hepatocellular, endometrial |
RSPO2/3 fusions | 8% | Enhanced Wnt ligand sensitivity | Colorectal |
RNF43 loss-of-function | <10% | FZD receptor stabilization | Pancreatic, colorectal |
AXIN1/2 mutations | 10–15% (HCC) | Impaired destruction complex | Hepatocellular (HCC) |
Pharmacological inhibition of Wnt signaling has focused on multiple nodal points: ligand-receptor interfaces (e.g., Porcupine inhibitors like WNT974), cytoplasmic destruction complex stabilizers, and nuclear β-catenin/TCF antagonists [1] [2]. While upstream inhibitors show promise, they face limitations:
CCT036477 (Merck Millipore Cat. No. 681674) exemplifies a mechanistically distinct inhibitor that directly targets β-catenin/TCF-dependent transcription. This cell-permeable indole derivative (empirical formula: C₂₁H₁₈ClN₃) inhibits Wnt signaling in reporter assays (IC₅₀ = 4.6 µM) without altering β-catenin stability or degradation. Instead, it blocks the transcriptional activity of nuclear β-catenin/TCF complexes, evidenced by:
Table 2: Key Characteristics of CCT036477
Property | Specification | Experimental Validation |
---|---|---|
Molecular Weight | 347.84 g/mol | Calculated from C₂₁H₁₈ClN₃ |
Solubility | DMSO (50 mg/mL) | Manufacturer data |
Mechanism | Blocks β-catenin/TCF transcription | Luciferase reporter assays |
In Vitro IC₅₀ | 4.6 µM | HEK293 STF reporter cell line |
In Vivo Activity | Blocks zebrafish development (20 µM); disrupts Xenopus embryogenesis (75 µM) | Ewan et al. 2010 |
Selectivity | No effect on β-catenin degradation | Immunoblotting in treated cells |
CCT036477’s rapid action (effects within 4 hours in vitro) underscores the dynamism of β-catenin/TCF transcriptional regulation and highlights its utility as a tool compound for probing Wnt-driven oncogenesis [7]. Its ability to suppress stemness traits in preclinical models aligns with the therapeutic goal of targeting CSCs to mitigate therapy resistance and metastasis [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7